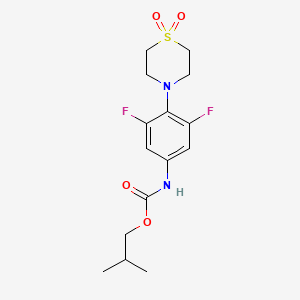







|
REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:17])[CH2:7][CH2:6][N:5]([C:8]2[C:14]([F:15])=[CH:13][C:11]([NH2:12])=[CH:10][C:9]=2[F:16])[CH2:4][CH2:3]1.O1CCCC1.C(=O)([O-])[O-].[K+].[K+].Cl[C:30]([O:32][CH2:33][CH:34]([CH3:36])[CH3:35])=[O:31]>>[O:17]=[S:2]1(=[O:1])[CH2:7][CH2:6][N:5]([C:8]2[C:14]([F:15])=[CH:13][C:11]([NH:12][C:30](=[O:31])[O:32][CH2:33][CH:34]([CH3:36])[CH3:35])=[CH:10][C:9]=2[F:16])[CH2:4][CH2:3]1 |f:0.1,2.3.4|
|


|
Name
|
4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluoroaniline tetrahydrofuran
|
|
Quantity
|
12.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
O=S1(CCN(CC1)C1=C(C=C(N)C=C1F)F)=O.O1CCCC1
|
|
Name
|
|
|
Quantity
|
14.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
7.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction is stirred at 45–55° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining a reaction temperature between 45° C. and 55° C
|
|
Type
|
CUSTOM
|
|
Details
|
Once complete, the reaction is quenched by slowly adding water (45 L) over 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 25° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the phases are separated
|
|
Type
|
TEMPERATURE
|
|
Details
|
the slurry is slowly cooled to 5° C
|
|
Type
|
FILTRATION
|
|
Details
|
The yellow slurry is then filtered
|
|
Type
|
WASH
|
|
Details
|
the cake washed with cold isopropanol (2×30 L)
|
|
Type
|
CUSTOM
|
|
Details
|
The yellow solids are dried with 60° C. nitrogen
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=S1(CCN(CC1)C1=C(C=C(C=C1F)NC(OCC(C)C)=O)F)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |